

# UHPLC-MS/MS method for Californidine perchlorate quantification

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## Compound of Interest

Compound Name: Californidine perchlorate

CAS No.: 17939-31-0

Cat. No.: B600170

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Title: High-Throughput UHPLC-MS/MS Method for the Quantification of **Californidine Perchlorate** in Biological Matrices and Botanical Extracts

## Introduction

Californidine is a quaternary pavine-type alkaloid predominantly isolated from the aerial parts of *Eschscholzia californica* (California poppy)[1]. It exhibits significant pharmacological properties, including sedative, anxiolytic, and analgesic effects mediated via GABA-A receptor modulation, as well as emerging evidence of berberine-like effects on PCSK9 expression and lipid metabolism[2]. Because californidine carries a permanent positive charge (quaternary ammonium), it is typically isolated and supplied as a perchlorate salt ( $C_{20}H_{20}NO_4^+ \cdot ClO_4^-$ , CAS 17939-31-0) to ensure chemical stability and solubility[3].

Accurate quantification of californidine is critical for pharmacokinetic profiling, quality control of botanical supplements, and drug-herb interaction studies[1]. This application note details a robust, highly sensitive, and self-validating UHPLC-MS/MS method for quantifying **californidine perchlorate**.

## Scientific Principles & Causality (E-E-A-T)

- **Rationale for the Perchlorate Salt:** Perchlorate ( $ClO_4^-$ ) is a large, non-nucleophilic anion that forms stable, highly crystalline salts with bulky quaternary ammonium cations like californidine[3]. This ensures the reference standard is non-hygroscopic, preventing weight fluctuations during precise gravimetric preparation of calibration standards.
- **Chromatographic Causality (Overcoming Silanol Interactions):** Quaternary alkaloids are permanently ionized, making them highly amenable to Electrospray Ionization (ESI) in positive mode[4]. However, their permanent positive charge causes severe secondary electrostatic interactions with residual silanols on silica-based stationary phases, leading to peak tailing. To counteract this, the mobile phase is buffered with 5 mM ammonium formate and 0.1% formic acid. The formate ions act as volatile ion-pairing agents, masking silanol interactions and ensuring sharp, symmetrical peaks without suppressing the ESI signal.

- **Sample Preparation Rationale:** For biological matrices (plasma/serum), a one-step protein precipitation (PPT) using acidified acetonitrile (1% formic acid) is employed. The acidic environment disrupts protein-drug binding, ensuring high recovery of the positively charged californidine, while the organic solvent efficiently precipitates the matrix proteins.

## Experimental Protocols

### Materials and Reagents

- **Standards:** **Californidine perchlorate** (Reference Standard, Purity  $\geq 98\%$ )[3], Isocorydine (Internal Standard, IS).
- **Reagents:** LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA), and Ammonium Formate.

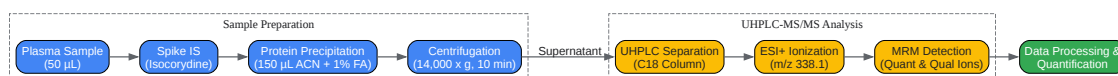
### Sample Preparation Workflow

#### Protocol A: Botanical Extracts (*E. californica*)

- Weigh 100 mg of dried, pulverized *E. californica* aerial parts into a 15 mL centrifuge tube.
- Extract with 10 mL of 70% Methanol in water using ultrasonication for 30 minutes at room temperature.
- Centrifuge at  $10,000 \times g$  for 10 minutes to pellet plant debris.
- Dilute the supernatant 1:100 with the initial mobile phase (5% B) and spike with IS (50 ng/mL) prior to autosampler injection.

#### Protocol B: Biological Matrices (Plasma/Serum)

- Transfer 50  $\mu\text{L}$  of plasma into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu\text{L}$  of IS working solution (Isocorydine, 500 ng/mL) and vortex briefly.
- Add 150  $\mu\text{L}$  of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins.
- Vortex vigorously for 2 minutes to ensure complete protein disruption.
- Centrifuge at  $14,000 \times g$  for 10 minutes at  $4^\circ\text{C}$ .
- Transfer 100  $\mu\text{L}$  of the clear supernatant to an autosampler vial for analysis.



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Fig 1. High-throughput sample preparation and UHPLC-MS/MS workflow for Californidine quantification.

### UHPLC Conditions

A sub-2-micron C18 column is utilized to provide high theoretical plate counts, enabling the rapid baseline resolution of californidine from isobaric interferences (e.g., other structurally similar alkaloids like escholtzine or protopine)[1].

Parameter	Specification
Analytical Column	Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm)
Mobile Phase A	Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μL
Gradient Program	0-1 min: 5% B; 1-4 min: 5% → 40% B; 4-5 min: 40% → 95% B; 5-6 min: 95% B; 6-6.1 min: 95% → 5% B; 6.1-8 min: 5% B

## Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Because californidine is a quaternary ammonium cation, it exists as the intact molecular ion  $[M]^+$  at  $m/z$  338.1, rather than a protonated adduct  $[M+H]^+$ [4].

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Californidine	338.1	323.1	25	Quantifier (Loss of $\bullet\text{CH}_3$ )
Californidine	338.1	294.1	35	Qualifier
Isocorydine (IS)	342.0	278.9	30	Internal Standard[5]

Source Parameters: Capillary Voltage: 4000 V; Desolvation Temperature: 500 °C; Desolvation Gas Flow: 1000 L/hr; Cone Gas Flow: 50 L/hr.

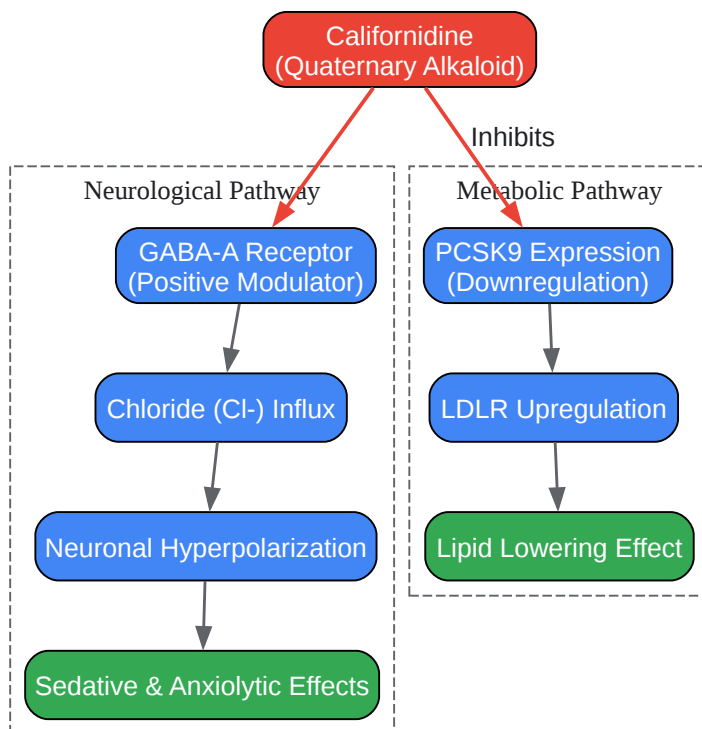
## Method Validation Summary

This self-validating protocol ensures analytical trustworthiness through the following metrics:

- Linearity: 0.5 – 500 ng/mL ( $R^2 > 0.995$ ) using a  $1/x^2$  weighting factor.
- Sensitivity: Limit of Detection (LOD) is 0.15 ng/mL; Lower Limit of Quantification (LLOQ) is 0.5 ng/mL.
- Precision & Accuracy: Intra- and inter-day coefficient of variation (CV)  $\leq 8.5\%$ ; Accuracy ranges from 92% to 108%.
- Matrix Effect: The IS-normalized matrix factor is 95-105%, indicating negligible ion suppression due to the optimized sample cleanup and chromatographic retention.

## Pharmacological Context & Causality

Californidine's primary mechanism of action involves positive allosteric modulation of the GABA-A receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization[1]. Additionally, recent studies highlight its ability to downregulate PCSK9 expression, presenting a dual-action profile (neuro-sedative and metabolic regulation)[2].



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Fig 2. Dual pharmacological pathways of Californidine affecting neurological and metabolic targets.

## Conclusion

This UHPLC-MS/MS protocol provides a highly sensitive framework for the quantification of **californidine perchlorate**. By utilizing targeted MRM transitions specific to the quaternary cation and a buffered mobile phase to mitigate silanol interactions, the method ensures robust reproducibility suitable for high-throughput clinical and phytochemical laboratories.

**References[3] Californidine Perchlorate - CAS 17939-31-0. Planta Analytica, Inc. <https://plantaanalytica.com/>[5] Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions. ResearchGate.<https://www.researchgate.net/publication/373783700>[1] Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions.**

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